1-(2-fluorobenzyl)-4-(4-methylbenzyl)piperazine
CAS No.:
Cat. No.: VC11027075
Molecular Formula: C19H23FN2
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23FN2 |
|---|---|
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | 1-[(2-fluorophenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine |
| Standard InChI | InChI=1S/C19H23FN2/c1-16-6-8-17(9-7-16)14-21-10-12-22(13-11-21)15-18-4-2-3-5-19(18)20/h2-9H,10-15H2,1H3 |
| Standard InChI Key | HIFUXKJUQAFAJU-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3F |
| Canonical SMILES | CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3F |
Introduction
Chemical Identity and Structural Features
1-(2-Fluorobenzyl)-4-(4-methylbenzyl)piperazine is a bis-benzylpiperazine derivative distinguished by a fluorine atom at the ortho-position of one benzyl group and a methyl group at the para-position of the other. The compound’s molecular structure combines the piperazine ring’s conformational flexibility with the electronic effects of fluorine and steric contributions of the methyl group, making it a candidate for structure-activity relationship (SAR) studies.
Pharmacological Significance and Research Applications
While direct studies on 1-(2-fluorobenzyl)-4-(4-methylbenzyl)piperazine are scarce, its structural analogs provide insights into potential therapeutic avenues:
Anticancer Activity
Piperazine derivatives bearing fluorinated benzyl groups have shown promise in oncology. For example, glycyrrhetic acid-piperazine hybrids inhibit cancer cell proliferation (e.g., MCF-7 cells, IC = 1.08 µM) by targeting VEGFR2 tyrosine kinase . Similarly, emodin-piperazine conjugates exhibit cytotoxicity against HepG2 and MDA-MB-231 cells, inducing caspase-dependent apoptosis . These findings suggest that the fluorine and methyl substituents in 1-(2-fluorobenzyl)-4-(4-methylbenzyl)piperazine could be leveraged to enhance tumor selectivity or pharmacokinetic profiles.
Enzyme Inhibition
The 4-fluorobenzylpiperazine motif is a recognized pharmacophore in enzyme inhibition. For instance, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone (compound 26) inhibits tyrosinase with an IC of 0.18 µM, outperforming kojic acid by 100-fold . This highlights the potential of fluorinated piperazines to modulate enzymatic activity, positioning 1-(2-fluorobenzyl)-4-(4-methylbenzyl)piperazine as a candidate for targeting oxidoreductases or kinases.
| Parameter | Recommendation |
|---|---|
| Storage Temperature | 2–8°C |
| Light Sensitivity | Store in amber glass under inert atmosphere |
| Moisture Sensitivity | Use desiccants to prevent hydrolysis |
| Handling Precautions | Use gloves, goggles, and fume hood |
Note: Specific toxicological data are unavailable, but analogous compounds exhibit moderate toxicity profiles, necessitating standard laboratory precautions.
Future Perspectives and Research Directions
The structural uniqueness of 1-(2-fluorobenzyl)-4-(4-methylbenzyl)piperazine invites exploration in several areas:
-
SAR Studies: Systematically varying substituents to optimize binding to biological targets.
-
Drug Delivery: Investigating prodrug formulations to enhance bioavailability.
-
Target Identification: Screening against kinase or GPCR libraries to uncover novel mechanisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume